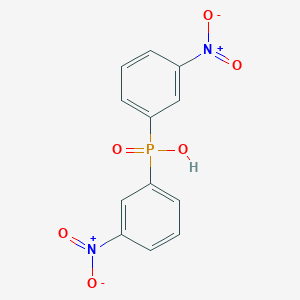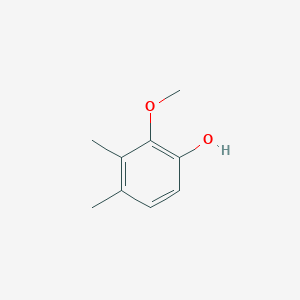![molecular formula C21H22N2O B096064 Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide CAS No. 15308-86-8](/img/structure/B96064.png)
Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide, also known as spiroindolinone, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Spiroindolinone has been found to have various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also been studied for its potential use in organic electronic devices and as a fluorescent probe for biomolecules.
Mécanisme D'action
The mechanism of action of Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone varies depending on its application. As an anticancer agent, it has been shown to induce apoptosis and inhibit cell proliferation by targeting the proteasome and Akt/mTOR signaling pathways. As an anti-inflammatory agent, it has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers. As an antimicrobial agent, it has been shown to disrupt the bacterial cell membrane and inhibit the growth of both gram-positive and gram-negative bacteria.
Effets Biochimiques Et Physiologiques
Spiroindolinone has been found to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species, inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, and reducing the production of nitric oxide. It has also been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone is its ease of synthesis, which makes it readily available for laboratory experiments. It also has a high degree of stability, which allows for long-term storage and use in experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone research. One direction is to further investigate its anticancer properties and explore its potential use in combination with other chemotherapeutic agents. Another direction is to study its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, there is potential for Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone to be used in the development of organic electronic devices and as a fluorescent probe for biomolecules. Further research is needed to fully understand the potential applications of Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone in these areas.
Méthodes De Synthèse
The synthesis of Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilideone can be achieved through a one-pot reaction of isatin, substituted anilines, and cyclohexane-1,3-dione in the presence of a Lewis acid catalyst. The reaction proceeds through a Michael addition and cyclization to form the spirocyclic structure. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Propriétés
Numéro CAS |
15308-86-8 |
|---|---|
Nom du produit |
Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide |
Formule moléculaire |
C21H22N2O |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-phenylspiro[cycloheptane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C21H22N2O/c24-20(22-16-10-4-3-5-11-16)19-21(14-8-1-2-9-15-21)17-12-6-7-13-18(17)23-19/h3-7,10-13H,1-2,8-9,14-15H2,(H,22,24) |
Clé InChI |
XJSUSSQOISSKBR-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)C3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1CCCC2(CC1)C3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
Synonymes |
N-Phenylspiro[cycloheptane-1,3'-[3H]indole]-2'-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



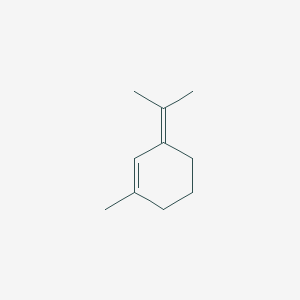
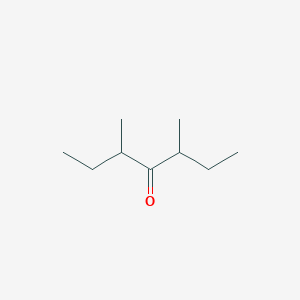
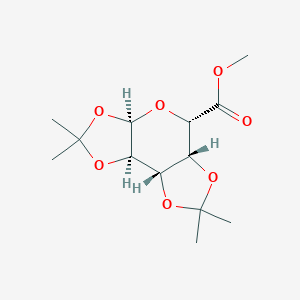
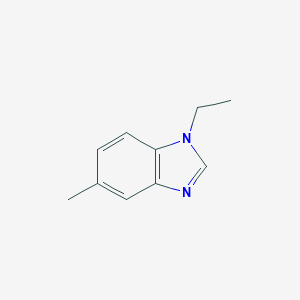
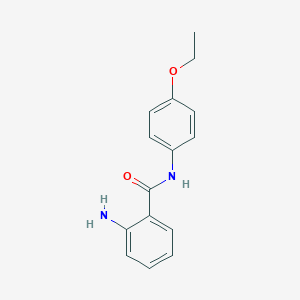
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
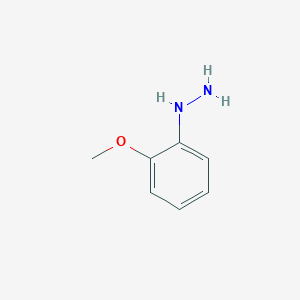
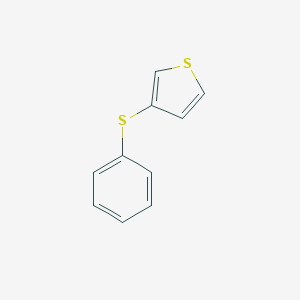
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
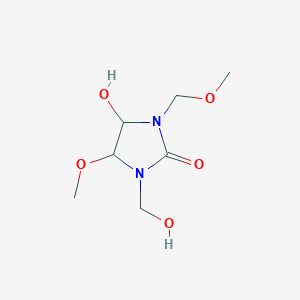
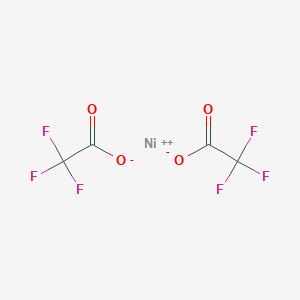
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
